molecular formula C16H21N B14534690 N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine CAS No. 62171-68-0

N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine

Cat. No.: B14534690
CAS No.: 62171-68-0
M. Wt: 227.34 g/mol
InChI Key: OFKNVZUQAAYOEK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a naphthalene ring attached to an ethylamine chain with two diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine typically involves the reaction of 2-naphthylamine with diethylamine under specific conditions. One common method is the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C to produce 2-naphthylamine . This intermediate can then be reacted with diethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways .

Comparison with Similar Compounds

N,N-Diethyl-2-(naphthalen-2-yl)ethan-1-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

62171-68-0

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

N,N-diethyl-2-naphthalen-2-ylethanamine

InChI

InChI=1S/C16H21N/c1-3-17(4-2)12-11-14-9-10-15-7-5-6-8-16(15)13-14/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

OFKNVZUQAAYOEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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